molecular formula C10H11ClO B8688059 2-Allyl-6-chloro-3-methylphenol CAS No. 1154740-69-8

2-Allyl-6-chloro-3-methylphenol

Cat. No.: B8688059
CAS No.: 1154740-69-8
M. Wt: 182.64 g/mol
InChI Key: VTTFYBYYQZKMOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allyl-6-chloro-3-methylphenol is an organic compound with a unique structure that includes a chloro group, a methyl group, and a propenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-6-chloro-3-methylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where a phenol is reacted with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-6-chloro-3-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a methyl-2-(2-propen-1-yl)phenol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Methyl-2-(2-propen-1-yl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-Allyl-6-chloro-3-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of specialty chemicals, including fragrances and flavorings.

Mechanism of Action

The mechanism of action of 2-Allyl-6-chloro-3-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chloro and propenyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

    3-Chloro-2-methyl-1-propene: This compound shares a similar propenyl group but lacks the phenol ring.

    2-Methyl-2-propen-1-ol: Similar in structure but contains a hydroxyl group instead of a phenol.

    3-Bromo-2-methylpropene: Similar alkyl structure but with a bromo group instead of a chloro group.

Uniqueness: 2-Allyl-6-chloro-3-methylphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a chloro and a propenyl group on a phenol ring allows for diverse chemical transformations and applications.

Properties

CAS No.

1154740-69-8

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

6-chloro-3-methyl-2-prop-2-enylphenol

InChI

InChI=1S/C10H11ClO/c1-3-4-8-7(2)5-6-9(11)10(8)12/h3,5-6,12H,1,4H2,2H3

InChI Key

VTTFYBYYQZKMOM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)O)CC=C

Origin of Product

United States

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